1,2,4,5-Benzenetetrathiol: A Comprehensive Technical Guide for Advanced Research and Development
1,2,4,5-Benzenetetrathiol: A Comprehensive Technical Guide for Advanced Research and Development
Abstract
This technical guide provides an in-depth exploration of the fundamental properties, synthesis, and applications of 1,2,4,5-benzenetetrathiol (BTT), a pivotal building block in contemporary materials science and coordination chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the molecule's core characteristics, established synthetic methodologies with an emphasis on the rationale behind procedural choices, and a survey of its utility in the creation of advanced materials such as metal-organic frameworks (MOFs) and conductive polymers. The content is structured to deliver not only factual data but also practical insights to empower researchers in their experimental endeavors.
Introduction: The Significance of a Multi-thiolated Aromatic Core
1,2,4,5-Benzenetetrathiol, a unique organosulfur compound, is distinguished by a benzene ring functionalized with four thiol (-SH) groups at the 1, 2, 4, and 5 positions.[1] This specific arrangement of multiple, highly reactive thiol moieties on a rigid aromatic scaffold imparts a remarkable set of properties that are highly sought after in the design of functional materials. The thiol groups serve as potent ligands for a wide array of metal ions, facilitating the construction of intricate coordination polymers and metal-organic frameworks with tailored electronic and structural characteristics.[2] Furthermore, the inherent redox activity of the tetrathiolate ligand itself adds another layer of functionality, enabling its direct participation in electron transfer processes within resulting complexes.[2] This guide will systematically dissect the fundamental attributes of BTT, providing a robust knowledge base for its strategic application in research and development.
Core Physicochemical Properties
A thorough understanding of the intrinsic properties of 1,2,4,5-benzenetetrathiol is paramount for its effective handling, storage, and application in synthetic protocols. The key physicochemical data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 20133-21-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₆S₄ | [2][3][4][6] |
| Molecular Weight | 206.37 g/mol | [2][3][4] |
| IUPAC Name | benzene-1,2,4,5-tetrathiol | [2] |
| Canonical SMILES | C1=C(C(=CC(=C1S)S)S)S | [3] |
| InChI Key | KVPDTCNNKWOGMZ-UHFFFAOYSA-N | [1][2] |
| Hydrogen Bond Donor Count | 4 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Exact Mass | 205.93523489 | [3] |
| Complexity | 90.3 | [3] |
| XLogP3 | 2.5 | [3] |
Synthesis of 1,2,4,5-Benzenetetrathiol: Methodologies and Mechanistic Considerations
The synthesis of high-purity 1,2,4,5-benzenetetrathiol is a critical step for its successful application. Due to its air sensitivity, direct synthesis and isolation can be challenging.[2] Consequently, many synthetic strategies involve the preparation of a more stable precursor, which is then converted to the final tetrathiol immediately before use. The two predominant approaches are nucleophilic aromatic substitution and the reductive cleavage of tetra(thioether) precursors.
Nucleophilic Aromatic Substitution (SNAr) on Polyhalogenated Benzenes
This strategy leverages the activation of the benzene ring by electron-withdrawing halogen substituents to facilitate nucleophilic attack by a thiolating agent.
Experimental Protocol: Synthesis of 1,2,4,5-Tetrakis(methylthio)benzene from 1,2,4,5-Tetrafluorobenzene
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Rationale: 1,2,4,5-tetrafluorobenzene is an excellent substrate for SNAr reactions because the high electronegativity of the fluorine atoms strongly activates the aromatic ring towards nucleophilic attack.[2] The displacement of all four fluorine atoms by a methylthiolate nucleophile yields a stable, isolable tetra(methylthio)benzene precursor.
-
Step-by-Step Methodology:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1,2,4,5-tetrafluorobenzene in a suitable aprotic polar solvent such as N,N'-dimethylimidazolidinone (DMI) or hexamethylphosphoramide (HMPA).[2]
-
Add an alkali metal methylmercaptide (e.g., sodium methylmercaptide) to the solution portion-wise at room temperature under an inert atmosphere. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to a temperature appropriate for the chosen solvent and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1,2,4,5-tetrakis(methylthio)benzene.
-
Purify the product by column chromatography or recrystallization.
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Caption: Reductive cleavage of a thioether precursor.
Applications in Materials Science and Coordination Chemistry
The unique structural and electronic features of 1,2,4,5-benzenetetrathiol make it a highly valuable component in the synthesis of advanced materials.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The four thiol groups of BTT act as excellent coordination sites for metal ions, enabling the formation of two- and three-dimensional MOFs. [2][4]These materials exhibit high surface areas, tunable porosity, and interesting electronic properties, making them promising for applications in gas storage, catalysis, and sensing. The choice of metal ion and synthesis conditions allows for precise control over the resulting framework's topology and functionality.
Conductive Polymers
1,2,4,5-Benzenetetrathiol serves as a monomer for the synthesis of conductive polymers. [2]The sulfur atoms can be chemically or electrochemically oxidized to form disulfide bonds, creating cross-linked, conjugated polymer networks. These materials are being investigated for their potential use in organic electronics, such as in transistors and sensors.
Dinuclear and Oligomeric Metal Complexes
The geometry of 1,2,4,5-benzenetetrathiol is ideal for bridging multiple metal centers, leading to the formation of dinuclear or oligomeric metal complexes. [7][8]These complexes are of significant interest for studying metal-metal interactions and for their potential applications in catalysis and as molecular models for more complex systems. The tetrathioarene bridge in these complexes is often redox-active, contributing to their rich electrochemical behavior. [7][8]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 1,2,4,5-benzenetetrathiol and its precursors.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [9][10][11]* Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [9][10]* Handling: Avoid contact with skin and eyes. [9][10]In case of contact, rinse the affected area thoroughly with water. [9][10]* Storage: Due to its sensitivity to air oxidation, 1,2,4,5-benzenetetrathiol should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. [2]Storage in a cool, dry place is recommended. For long-term storage, it is often kept in its more stable thioether precursor form. [2]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. [9]
Conclusion
1,2,4,5-Benzenetetrathiol is a versatile and powerful building block in the toolkit of the modern chemist and materials scientist. Its unique combination of a rigid aromatic core and multiple reactive thiol groups provides a platform for the rational design and synthesis of a wide range of functional materials. A comprehensive understanding of its fundamental properties and synthetic methodologies, as detailed in this guide, is essential for unlocking its full potential in applications ranging from catalysis and electronics to the development of novel therapeutic agents. As research in these fields continues to advance, the importance of 1,2,4,5-benzenetetrathiol is poised to grow, solidifying its status as a cornerstone of molecular engineering.
References
-
Benzene-1,2,4,5-tetrathiol - LookChem. (n.d.). Retrieved from [Link]
- Arumugam, K., Shaw, M. C., Chandrasekaran, P., Villagrán, D., Gray, T. G., Mague, J. T., & Donahue, J. P. (2009). Synthesis, structures, and properties of 1,2,4,5-benzenetetrathiolate linked group 10 metal complexes. Inorganic Chemistry, 48(22), 10591–10607.
- Park, C., Wellala, U. D., Pandey, G. P., & Lin, W. (2020). Determination of the structure of benzene-1,2,4,5-tetrol.
- Arumugam, K., Shaw, M. C., Chandrasekaran, P., Villagrán, D., Gray, T. G., Mague, J. T., & Donahue, J. P. (2009). Synthesis, structures, and properties of 1,2,4,5-benzenetetrathiolate linked group 10 metal complexes. Inorganic Chemistry, 48(22), 10591–10607.
- Al-Abdullah, E. S., Al-Dies, A. M., El-Sayed, W. A., & El-Gamal, K. M. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Molecules, 27(16), 5122.
-
Synthesis of POLYMERIZATION OF 1,2,4,5-TETRAAMINO BENZENE - PrepChem.com. (n.d.). Retrieved from [Link]
-
Turner, A. J., & Vaid, T. P. (2012). Synthesis of Benzene-1,2,4,5-tetraselenol (H 4 BTS) and 1D Coordination Polymer Co-BTS and Molecular Structure of (BBr) 2 BTS. ResearchGate. Retrieved from [Link]
-
1,2,4,5-Benzenetetrol | C6H6O4 | CID 69464 - PubChem. (n.d.). Retrieved from [Link]
-
1,2,4,5-Benzene-tetracarboxylic acid - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Chemical Properties of Benzene, 1,2,4,5-tetramethyl- (CAS 95-93-2) - Cheméo. (n.d.). Retrieved from [Link]
Sources
- 1. CAS 20133-21-5: 1,2,4,5-Benzenetetrathiol | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzene-1,2,4,5-tetrathiol|lookchem [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 1,2,4,5-Benzenetetrathiol | 20133-21-5 [chemicalbook.com]
- 6. 1,2,4,5-Benzenetetrathiol - CD Bioparticles [cd-bioparticles.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, structures, and properties of 1,2,4,5-benzenetetrathiolate linked group 10 metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
